molecular formula C13H8F3NO2 B1609738 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene CAS No. 194874-02-7

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

Cat. No. B1609738
CAS RN: 194874-02-7
M. Wt: 267.2 g/mol
InChI Key: MNRHYFIIKHIWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NTB is a fluorescent dye that is widely used in biochemical and physiological experiments.

Mechanism Of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is based on its fluorescent properties. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is dependent on the pH of the environment. This property of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used to study pH changes in biological systems. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used to study the binding of ligands to proteins and enzymes.
Biochemical and Physiological Effects:
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in vivo to study the distribution of drugs and to monitor the activity of enzymes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in lab experiments include its high sensitivity, low toxicity, and ease of use. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is also relatively inexpensive compared to other fluorescent probes. However, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has some limitations. It is sensitive to pH changes and can be affected by the presence of other fluorescent molecules. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in scientific research. One potential application is in the development of biosensors for the detection of disease markers. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could also be used to study the activity of ion channels and transporters. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could be used in the development of fluorescent imaging techniques for studying cellular processes.
Conclusion:
In conclusion, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a fluorescent dye that has numerous applications in scientific research. Its unique properties make it an ideal probe for studying a variety of biological processes. The synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is simple and efficient, and its low toxicity and ease of use make it a valuable tool in lab experiments. With its potential for future applications, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a promising compound for scientific research.

Synthesis Methods

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzaldehyde with trifluoromethylbenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as a bright yellow solid. The purity of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be improved by recrystallization.

Scientific Research Applications

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study a variety of biological processes such as protein-protein interactions, enzyme activity, and membrane potential. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used as a pH indicator and an indicator for the presence of oxygen. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHYFIIKHIWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444116
Record name 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

CAS RN

194874-02-7
Record name 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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